molecular formula C7H7ClN2O B3348067 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone CAS No. 152343-18-5

1-(3-Chloro-6-methylpyridazin-4-yl)ethanone

Cat. No.: B3348067
CAS No.: 152343-18-5
M. Wt: 170.59 g/mol
InChI Key: NNXOEVFKPKKZTN-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methylpyridazin-4-yl)ethanone is a heterocyclic organic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 3, a methyl group at position 6, and an ethanone (acetyl) group at position 3. Its molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.6 g/mol. Pyridazine derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic system, which influences reactivity and interactions in biological systems.

Properties

IUPAC Name

1-(3-chloro-6-methylpyridazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-3-6(5(2)11)7(8)10-9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXOEVFKPKKZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone typically involves the chlorination of 6-methylpyridazine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-6-methylpyridazin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyridazine vs. Pyridine and Pyrimidine
  • 1-(3-Chloro-6-methylpyridazin-4-yl)ethanone (Target Compound): The pyridazine core (two adjacent nitrogens) imparts strong electron-withdrawing effects, enhancing susceptibility to nucleophilic substitution at the chloro position. This contrasts with pyridine (one nitrogen) or pyrimidine (two nitrogens at positions 1 and 3), where electronic effects differ significantly. For example, pyrimidine derivatives like 1-(6-methylpyrimidin-4-yl)ethanone (C₇H₈N₂O, MW 136.15 g/mol) exhibit distinct reactivity due to nitrogen positioning .
Substituent Positioning
  • 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone (C₁₄H₁₂ClNO, MW 245.7 g/mol): This pyridine-based analog has a chlorophenyl substituent at position 6 and a methyl group at position 2.

Functional Group Comparisons

Chloro Substituents
  • 1-(2-Chlorophenyl)ethanone (C₈H₇ClO, MW 154.59 g/mol): A simple aromatic ketone with a chloro group on a benzene ring. The lack of a heterocyclic core results in higher electron density, favoring electrophilic aromatic substitution over nucleophilic pathways common in pyridazine derivatives .
Ethanone Group

The ethanone moiety in all compared compounds serves as an electron-withdrawing group, stabilizing negative charge in intermediates. However, its position on a pyridazine ring (as in the target compound) may enhance hydrogen-bonding interactions compared to benzene or pyridine systems, influencing crystallinity and solubility .

Physicochemical Properties

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound Pyridazine C₇H₇ClN₂O 170.6 3-Cl, 6-Me, 4-COMe Pharmaceutical intermediate
1-(6-Methylpyrimidin-4-yl)ethanone Pyrimidine C₇H₈N₂O 136.15 6-Me, 4-COMe Chemical synthesis
1-(2-Chlorophenyl)ethanone Benzene C₈H₇ClO 154.59 2-Cl, COMe Organic synthesis
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone Pyridine C₁₄H₁₂ClNO 245.7 6-(4-ClPh), 2-Me, 3-COMe Pharmaceutical intermediate

Key Observations :

  • Chlorine positioning (e.g., 3-Cl on pyridazine vs. 2-Cl on benzene) alters electronic effects and steric hindrance, impacting reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-6-methylpyridazin-4-yl)ethanone
Reactant of Route 2
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1-(3-Chloro-6-methylpyridazin-4-yl)ethanone

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